molecular formula C8H10N2O2 B13893070 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-3-ylmethanamine

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-3-ylmethanamine

Cat. No.: B13893070
M. Wt: 166.18 g/mol
InChI Key: BSNLGABIPAOGKB-UHFFFAOYSA-N
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Description

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-3-ylmethanamine is a heterocyclic compound that features a unique dioxino-pyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-3-ylmethanamine typically involves the formation of the dioxino-pyridine ring system followed by the introduction of the methanamine group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the dioxino-pyridine core. Subsequent functionalization steps introduce the methanamine group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-3-ylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-3-ylmethanamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-3-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine
  • 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol
  • 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine

Uniqueness

Compared to similar compounds, 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-3-ylmethanamine is unique due to the presence of the methanamine group, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-3-ylmethanamine

InChI

InChI=1S/C8H10N2O2/c9-4-6-5-11-7-2-1-3-10-8(7)12-6/h1-3,6H,4-5,9H2

InChI Key

BSNLGABIPAOGKB-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(O1)C=CC=N2)CN

Origin of Product

United States

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